2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol
Description
Properties
CAS No. |
817182-40-4 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylindol-1-yl)ethanol |
InChI |
InChI=1S/C20H17NO/c22-12-11-21-19-8-4-3-7-17(19)14-20(21)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,22H,11-12H2 |
InChI Key |
JLAHBPUDNZDBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3CCO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process involves cyclization of a hydrazone intermediate derived from a naphthalene-containing ketone or aldehyde. A representative workflow includes:
- Hydrazone Formation : Condensation of naphthalene-2-carbaldehyde with phenylhydrazine.
- Cyclization : Acid-catalyzed cyclization to form the indole core.
- Functionalization : Introduction of the ethan-1-ol group via alkylation or reduction.
Experimental Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazone Synthesis | Naphthalene-2-carbaldehyde + phenylhydrazine | – | |
| Cyclization | BF3·OEt2, acetic acid, 70°C | 47–90% | |
| Alkylation | Bromoethanol, K2CO3, DMF | – |
Note: Yields vary based on substituents and purification efficiency.
Key Findings
- Acid Catalysis : BF3·OEt2 in acetic acid drives cyclization efficiently.
- Scalability : Gram-scale reactions are feasible with optimized protocols.
Metal-Catalyzed Coupling Reactions
Cross-coupling strategies enable precise integration of naphthalene and indole moieties.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of bromoindole with naphthalene boronic acid:
- Substrate Preparation : Synthesis of 2-bromoindole derivatives.
- Coupling : Reaction with naphthalene-2-boronic acid under Pd(PPh3)4 catalysis.
| Parameter | Conditions | Outcome | Source |
|---|---|---|---|
| Catalyst | Pd(PPh3)4, K2CO3 | Moderate yields (unreported) | |
| Solvent | Dioxane, H2O | High regioselectivity |
Ullmann-Type Coupling
Copper-mediated coupling of indole and naphthalene halides:
- Advantage : Avoids transition metals for cost-sensitive applications.
- Limitation : Requires high temperatures (120–150°C).
Friedel-Crafts Alkylation
This method enables direct functionalization of the indole ring with naphthalene-containing electrophiles.
Reaction Protocol
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Naphthalene-2-bromide, AlCl3, DCM | 55–70% | |
| Hydroxylation | KMnO4, acidic conditions | – |
Challenges
- Regioselectivity : Dominant substitution at C-3 of indole.
- Byproducts : Formation of dimerized indole derivatives.
One-Pot Multi-Component Reactions
Simplified protocols combine hydrazone formation, cyclization, and functionalization in a single step.
General Workflow
- Reagents : Naphthalene-2-carbaldehyde, phenylhydrazine, ethanol, HCl.
- Conditions : Reflux at 70°C for 24 hours.
- Purification : Column chromatography (SiO2, hexane/EtOAc).
| Method | Yield | Purity | Source |
|---|---|---|---|
| One-Pot Cyclization | 60% | >95% (TLC) |
Functional Group Interconversion
Post-coupling modifications introduce the ethan-1-ol group.
Reduction of Ketones
| Substrate | Reduction Agent | Yield | Source |
|---|---|---|---|
| Ethyl ketone | NaBH4 | 80–90% | |
| Ethyl ester | LiAlH4 | 70–85% |
Oxidation of Alcohols
| Substrate | Oxidizing Agent | Yield | Source |
|---|---|---|---|
| Ethyl alcohol | Jones reagent | 65–75% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Fischer Indole | High regioselectivity | Multi-step process |
| Suzuki Coupling | Precision in coupling | Expensive catalysts |
| Friedel-Crafts | Scalable to gram-scale | Byproduct formation |
| One-Pot Synthesis | Simplified workflow | Moderate yields |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Indole Derivatives
Example : (1R,2R)-2-(2-(4-Chlorophenyl)-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol ()
- Key Differences :
- Substituent : 4-Chlorophenyl at the indole 2-position vs. naphthalen-2-yl in the target compound.
- Core Structure : Dihydronaphthalen-1-ol (partially saturated) vs. fully aromatic naphthalene in the target.
- Synthesis : Achieved via enantioselective methods with HPLC purification (97% ee) .
- Physicochemical Data :
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClNO |
| HRMS (m/z) | 372.1150 (calculated) |
| Enantiomeric Excess | 97% (HPLC) |
Methoxy/Aryl-Substituted Azetidine-Ethanol Hybrids
Examples : 1-(2-(4-Methoxyphenyl)-1-methylazetidin-3-yl)-2-(trityloxy)ethan-1-ol ()
Naphthoyl-Indole Derivatives
Example: (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone ()
- Key Differences: Linkage: Ketone (naphthoyl) at indole 3-position vs. ethanol-linked naphthalene at indole 1-position.
Piperazine/Thiophene-Modified Indole-Ethanols
Example : 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one ()
- Key Differences :
- Substituents : Piperazine and thiophene groups introduce basicity and sulfur-based electronics.
- Functional Group : Ketone vs. primary alcohol in the target.
- Application : Designed for high-throughput pharmacological screening .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
Table 2: Spectroscopic and Analytical Data
Key Observations and Insights
- Stereochemical Considerations : Enantioselective synthesis (e.g., 97% ee in ) highlights the importance of chiral centers in bioactivity, though the target compound’s stereochemistry remains uncharacterized in the evidence .
- Functional Group Impact : Free hydroxyl groups (target compound) vs. protected (trityloxy in ) or absent (ketones in ) alter solubility and reactivity .
Biological Activity
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol, also known as a naphthalene-indole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant studies.
Structural Characteristics
The compound features a complex structure that integrates a naphthalene moiety and an indole derivative linked through an ethan-1-ol group. Its molecular formula is CHNO, with a molecular weight of approximately 287.4 g/mol. The presence of both aromatic systems suggests potential for π-π stacking interactions, influencing its reactivity and biological activity.
The biological activity of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is primarily attributed to its interactions with various cellular targets, including enzymes and receptors. These interactions can modulate signaling pathways relevant to different biological effects:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.
Research Findings and Case Studies
Several studies have evaluated the biological activity of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol:
Cytotoxicity Studies
A recent study assessed the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability with an IC value in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria using the dilution method. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-(Naphthalen-2-yl)ethanol | A simpler structure with a naphthalene ring linked to ethanol | Lacks the indole moiety; primarily alcohol-based |
| 2-(2-Naphthyl)-1H-indole | Contains a naphthalene ring fused directly with indole | Direct fusion alters reactivity compared to ethan linkage |
| Naphthalene | A polycyclic aromatic hydrocarbon without functional groups | Serves as a basic structural unit without additional functionalization |
The unique arrangement of the naphthalene ring, indole moiety, and ethan–1–ol linker in 2-[2-(Naphthalen-2-yl)-1H-indol-1-y]ethan–1–ol imparts distinct chemical reactivity and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
